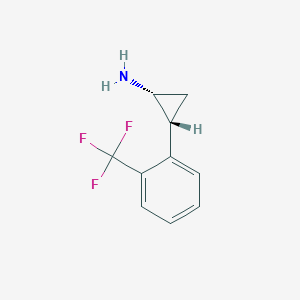
Tetracycline hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracycline hexahydrate is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used to treat various bacterial infections due to its ability to inhibit protein synthesis in bacteria. This compound is known for its effectiveness against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetracycline hexahydrate can be synthesized through the fermentation of Streptomyces bacteria, followed by chemical modifications. The process involves the fermentation of benzoic acid to produce 1,2-dihydrodiol, which is then subjected to epoxidation, rearrangement, and silylation .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces aureofaciens or Streptomyces rimosus. The fermentation broth is then subjected to extraction and purification processes to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetracycline hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with sodium hydroxide in the presence of carbon disulfide in methanol to form a yellow precipitate .
Common Reagents and Conditions:
Oxidation: Jones oxidation using chromium trioxide in acetone.
Reduction: Zinc in acetic acid.
Substitution: Grignard reaction with methyl magnesium bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl groups.
Applications De Recherche Scientifique
Tetracycline hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic resistance mechanisms and developing new antibiotics.
Biology: Employed in genetic research to control gene expression in tetracycline-inducible systems.
Industry: Utilized in the production of veterinary medicines and as a growth promoter in animal feed.
Mécanisme D'action
Tetracycline hexahydrate exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits protein synthesis, leading to the bacteriostatic effect. It also binds to the 50S ribosomal subunit to a lesser extent, causing leakage of intracellular components .
Comparaison Avec Des Composés Similaires
Doxycycline: A derivative of tetracycline with improved pharmacokinetics and fewer side effects.
Minocycline: Known for its enhanced lipid solubility and better penetration into tissues.
Sancycline: A synthetic tetracycline with modifications to improve stability and activity.
Uniqueness of Tetracycline Hexahydrate: this compound is unique due to its broad-spectrum activity and ability to treat a wide range of bacterial infections. Its hexahydrate form enhances its solubility and stability, making it more effective in various formulations .
Propriétés
Numéro CAS |
60644-93-1 |
|---|---|
Formule moléculaire |
C22H36N2O14 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hexahydrate |
InChI |
InChI=1S/C22H24N2O8.6H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);6*1H2/t9-,10-,15-,21+,22-;;;;;;/m0....../s1 |
Clé InChI |
UEEOUASTSXYOGF-LPSBUFGUSA-N |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
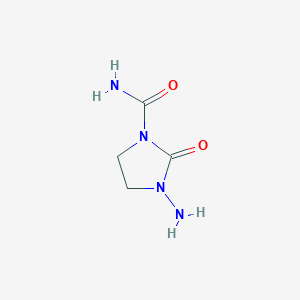
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
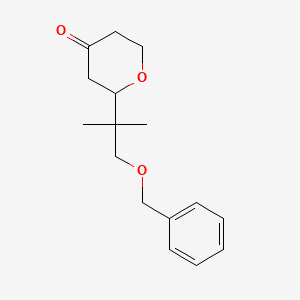
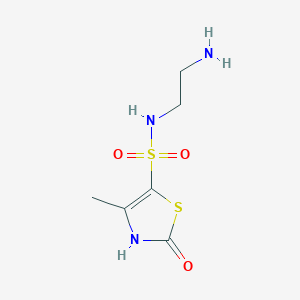
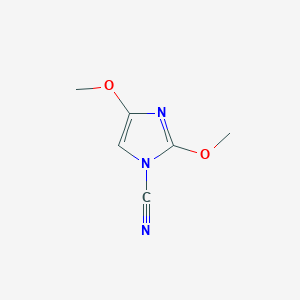

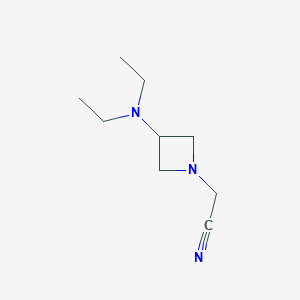
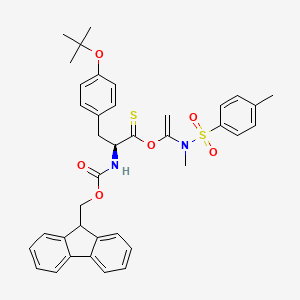
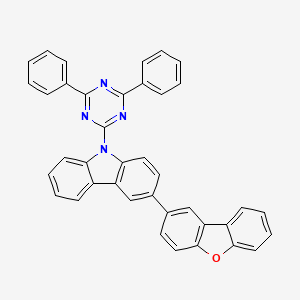
![N-[(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B12820329.png)
